molecular formula C10H18O4Si B14083281 1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- CAS No. 102308-33-8

1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)-

Cat. No.: B14083281
CAS No.: 102308-33-8
M. Wt: 230.33 g/mol
InChI Key: ZGXILINNKVAZTI-YFHOEESVSA-N
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Description

1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- is a complex organic compound with significant applications in synthetic chemistry. It is known for its role as a diene in Diels-Alder reactions, which are pivotal in the synthesis of various cyclic compounds .

Preparation Methods

The synthesis of 1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- typically involves the reaction of 1,3-butadiene with methoxy and trimethylsilyloxy groups under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.

    Substitution: Substitution reactions often involve the replacement of the methoxy or trimethylsilyloxy groups with other functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Scientific Research Applications

1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- primarily involves its role as a diene in Diels-Alder reactions. In these reactions, the compound interacts with dienophiles to form cyclic compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the dienophile .

Comparison with Similar Compounds

1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- can be compared with other similar compounds such as:

Properties

CAS No.

102308-33-8

Molecular Formula

C10H18O4Si

Molecular Weight

230.33 g/mol

IUPAC Name

[(1Z)-1-methoxy-3-trimethylsilyloxybuta-1,3-dien-2-yl] acetate

InChI

InChI=1S/C10H18O4Si/c1-8(14-15(4,5)6)10(7-12-3)13-9(2)11/h7H,1H2,2-6H3/b10-7-

InChI Key

ZGXILINNKVAZTI-YFHOEESVSA-N

Isomeric SMILES

CC(=O)O/C(=C\OC)/C(=C)O[Si](C)(C)C

Canonical SMILES

CC(=O)OC(=COC)C(=C)O[Si](C)(C)C

Origin of Product

United States

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